molecular formula C16H18N4OS2 B2528686 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide CAS No. 374693-57-9

2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide

Cat. No.: B2528686
CAS No.: 374693-57-9
M. Wt: 346.47
InChI Key: RUYSMPJYEJBJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

Compounds like "2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide" are synthesized through various chemical reactions involving triazolo, benzothiazole, and similar heterocyclic frameworks. These processes often involve S-alkylation, oxidation, and rearrangements to produce derivatives with potential biological activities. For instance, Brown et al. (1978) described the synthesis of s-triazolo[3,4-b]benzothiazoles as amplifiers of phleomycin against E. coli, demonstrating the chemical versatility of these compounds (Brown, Dunlap, Grigg, Danckwerts, & Nagamatsu, 1978).

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazolo[3,4-b]benzothiazoles, suggesting their potential as antimicrobial agents. Gilani et al. (2011) synthesized novel derivatives exhibiting moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011). Similarly, compounds synthesized by Özil et al. (2015) demonstrated antimicrobial, anti-lipase, and antiurease activities, indicating the broad spectrum of biological activities these compounds may possess (Özil, Bodur, Ülker, & Kahveci, 2015).

Antifungal and Anticancer Potential

Fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles synthesized for antifungal applications showed remarkable fungitoxicity, as reported by Kukreja, Sidhu, and Sharma (2016), highlighting their potential in treating phytopathogenic fungi (Kukreja, Sidhu, & Sharma, 2016). Additionally, Havrylyuk et al. (2010) discovered antitumor activity in novel 4-thiazolidinones with a benzothiazole moiety, pointing towards the anticancer capabilities of these derivatives (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their role in corrosion inhibition, suggesting applications beyond biological activities. Hu et al. (2016) reported on two benzothiazole derivatives that demonstrated high efficiency in inhibiting steel corrosion in acidic solutions, illustrating the potential industrial applications of these compounds (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-6-8-19(9-7-11)14(21)10-22-15-17-18-16-20(15)12-4-2-3-5-13(12)23-16/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYSMPJYEJBJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.